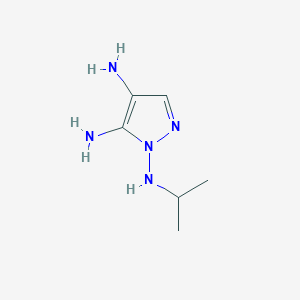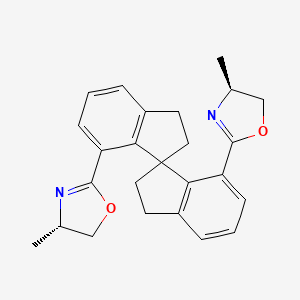
5-Fluoro-2-iodo-4-methoxyphenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-iodo-4-methoxyphenylacetonitrile is an organic compound with the molecular formula C9H7FINO and a molecular weight of 291.06 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a phenylacetonitrile core. It is used in various chemical and pharmaceutical research applications due to its unique reactivity and properties.
Méthodes De Préparation
The synthesis of 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenylacetonitrile derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Iodination: The iodination step involves the use of iodine or iodine monochloride (ICl) in the presence of a catalyst like copper(I) iodide (CuI).
Methoxylation: The methoxy group is introduced using methanol and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
5-Fluoro-2-iodo-4-methoxyphenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation using potassium permanganate (KMnO4) can yield carboxylic acids.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Fluoro-2-iodo-4-methoxyphenylacetonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms contribute to its reactivity and binding affinity with biological molecules. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
5-Fluoro-2-iodo-4-methoxyphenylacetonitrile can be compared with other similar compounds, such as:
5-Fluoro-2-iodophenylacetonitrile: Lacks the methoxy group, which may affect its reactivity and binding properties.
4-Methoxyphenylacetonitrile: Lacks the fluorine and iodine atoms, resulting in different chemical and biological properties.
2-Iodo-4-methoxyphenylacetonitrile: Lacks the fluorine atom, which may influence its reactivity and applications.
The presence of fluorine, iodine, and methoxy groups in this compound makes it unique and valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C9H7FINO |
|---|---|
Poids moléculaire |
291.06 g/mol |
Nom IUPAC |
2-(5-fluoro-2-iodo-4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H7FINO/c1-13-9-5-8(11)6(2-3-12)4-7(9)10/h4-5H,2H2,1H3 |
Clé InChI |
CWNAKAFYNFWRJJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)I)CC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)
![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)




![(2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12861019.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)

![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861028.png)

![3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide](/img/structure/B12861040.png)
![Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate](/img/structure/B12861041.png)

